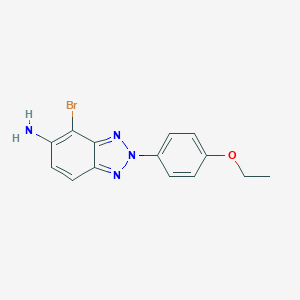![molecular formula C12H14N2O B243502 N-[4-(cyanomethyl)phenyl]butanamide](/img/structure/B243502.png)
N-[4-(cyanomethyl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]butanamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-[4-(cyanomethyl)phenyl]butanamide selectively activates α7 nAChRs, which are widely distributed in the central nervous system (CNS). Activation of α7 nAChRs leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which play important roles in cognitive function, memory, and attention.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]butanamide has been shown to improve cognitive function, memory, and attention in preclinical models of Alzheimer's disease, schizophrenia, and ADHD. It also has neuroprotective effects and can reduce inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(cyanomethyl)phenyl]butanamide in lab experiments is its selectivity for α7 nAChRs, which allows for specific targeting of this receptor subtype. However, one limitation is that its effects may vary depending on the animal species used in experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(cyanomethyl)phenyl]butanamide. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more potent and selective agonists of α7 nAChRs for clinical use. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of N-[4-(cyanomethyl)phenyl]butanamide.
In conclusion, N-[4-(cyanomethyl)phenyl]butanamide is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective activation of α7 nAChRs and its ability to improve cognitive function, memory, and attention make it an attractive candidate for further research and development.
Synthesemethoden
The synthesis of N-[4-(cyanomethyl)phenyl]butanamide involves the reaction of 4-(cyanomethyl)benzyl chloride with butanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and attention in preclinical models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
N-[4-(cyanomethyl)phenyl]butanamide |
InChI |
InChI=1S/C12H14N2O/c1-2-3-12(15)14-11-6-4-10(5-7-11)8-9-13/h4-7H,2-3,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
HXWMWISZSFXSMD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC#N |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B243426.png)
![2-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B243427.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B243428.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243429.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]butanamide](/img/structure/B243430.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243431.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B243432.png)
![N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B243435.png)


![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243452.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)